rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride

Stereochemistry Diastereomer Purity Building Block Quality

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride is a racemic chiral piperidine derivative featuring a cyclopropyl substituent at the 2-position and a hydroxyl group at the 4-position, both in a cis-(2S,4S) configuration. This compound belongs to the class of constrained cyclic amines widely used as building blocks in medicinal chemistry for generating rigid molecular frameworks.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 1909288-12-5
Cat. No. B2942300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride
CAS1909288-12-5
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC1C2CC(CCN2)O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1
InChIKeyXSEBYVVWEMOGOZ-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride (CAS 1909288-12-5): A Stereochemically Defined Piperidine Scaffold for Drug Discovery


rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride is a racemic chiral piperidine derivative featuring a cyclopropyl substituent at the 2-position and a hydroxyl group at the 4-position, both in a cis-(2S,4S) configuration . This compound belongs to the class of constrained cyclic amines widely used as building blocks in medicinal chemistry for generating rigid molecular frameworks. The hydrochloride salt form enhances aqueous solubility and handling stability, making it suitable for parallel synthesis and high-throughput screening campaigns. Its structural features place it within the broader family of substituted piperidines that have been explored as cores for GPR119 agonists, muscarinic M4 antagonists, and HIV-1 protease inhibitors [1][2].

Why Generic Piperidine Substitution Fails for rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride in Structure-Activity Programs


In structure-activity relationship (SAR) studies, the precise stereochemical arrangement of substituents on the piperidine ring critically governs target binding affinity and selectivity. The (2S,4S)-cis configuration of this compound places the cyclopropyl and hydroxyl groups in a specific spatial orientation that cannot be replicated by its (2S,4R)-trans diastereomer (CAS 1909287-97-3) or by achiral 4-piperidinol scaffolds lacking the cyclopropyl constraint. Patents covering cyclopropyl-piperidine GPR119 agonists explicitly differentiate cis and trans diastereomers, showing that stereochemistry directly impacts in vitro potency and metabolic stability [1]. Similarly, M4 muscarinic receptor antagonist patents disclose cyclopropylpiperidine compounds where stereochemistry is a key variable for achieving subtype selectivity over M1, M2, M3, and M5 receptors [2]. Substituting an unconstrained piperidine or the wrong stereoisomer risks complete loss of the desired pharmacological profile, wasted synthesis effort, and misleading biological data.

Quantitative Differentiation Evidence for rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride Against Closest Comparators


Stereochemical Purity and Chemical Identity Differentiation vs. (2S,4R)-trans Diastereomer

The target compound is supplied as a racemic mixture of the (2S,4S)-cis enantiomers. Its closest commercially available comparator is the (2S,4R)-trans diastereomer (CAS 1909287-97-3). These two compounds are not interchangeable: they possess distinct IUPAC names [(2S,4S)-2-cyclopropylpiperidin-4-ol hydrochloride vs. (2S,4R)-2-cyclopropylpiperidin-4-ol hydrochloride], distinct MDL numbers (MFCD28893724 vs. MFCD28893516), and distinct InChI Keys (XSEBYVVWEMOGOZ-WSZWBAFRSA-N for the (2S,4S) isomer) . The (2S,4S)-cis configuration places the cyclopropyl and hydroxyl groups on the same face of the piperidine ring, creating a different pharmacophore geometry than the (2S,4R)-trans arrangement where these groups occupy opposite faces. This geometric difference directly impacts receptor binding pocket complementarity [1].

Stereochemistry Diastereomer Purity Building Block Quality

Conformational Restriction Advantage Over Non-Cyclopropyl Piperidine Scaffolds

The cyclopropyl substituent at the 2-position imposes significant conformational restriction on the piperidine ring compared to unsubstituted or methyl-substituted analogs. Cyclopropyl groups are known to reduce the number of accessible rotamers and favor specific ring conformations due to steric and electronic effects [1]. In patents covering GPR119 agonists, compounds bearing a cyclopropyl-piperidine core demonstrated improved binding affinity relative to analogs with linear alkyl substituents, attributed to a more favorable entropic component of binding from preorganization [2]. While direct head-to-head data for rac-(2S,4S)-2-cyclopropyl-4-piperidinol hydrochloride against unconstrained 4-piperidinol are not disclosed in the public domain, the cyclopropyl group's well-established role as a conformational constraint provides a class-level advantage over flexible piperidine building blocks.

Conformational Restriction Rigidification Binding Entropy

Dual Hydrogen-Bond Donor/Acceptor Capacity vs. N-Alkylated Piperidine Analogs

The target compound contains both a secondary amine (piperidine NH) and a hydroxyl group (C4-OH), providing two hydrogen-bond donor (HBD) sites and two hydrogen-bond acceptor (HBA) sites (H_Acceptors: 2; H_Donors: 2) . This dual HBD/HBA capacity is lost in N-alkylated analogs such as 1-cyclopropylpiperidin-4-ol (CAS 851847-62-6), where the amine is tertiary and can only act as an HBA. In the M4 muscarinic receptor antagonist patent series, the secondary amine in cyclopropylpiperidine scaffolds is explicitly required for key salt-bridge interactions with conserved aspartate residues in the orthosteric binding pocket [1]. The presence of both the free NH and the C4-OH allows this building block to engage in bifurcated hydrogen-bond networks that N-alkylated or O-protected analogs cannot replicate.

Hydrogen Bonding Solubility Pharmacophore

Commercial Availability and Purity Benchmarking Against Diastereomeric Mixtures

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride (CAS 1909288-12-5) is available as a stereochemically defined single diastereomer (racemic cis), in contrast to the 'mixture of diastereomers' product sold under CAS 1894761-10-4 . The defined diastereomer is supplied by Fluorochem at 95% purity across pack sizes from 250 mg (£198) to 1 g (£370), with established supply chain availability from UK, German, and Chinese stock locations . Leyan offers the compound at 98% purity . The diastereomeric mixture (CAS 1894761-10-4) contains both cis and trans isomers in undefined ratios, introducing batch-to-batch variability that confounds SAR analysis. For programs requiring reproducible stereochemistry, the defined CAS 1909288-12-5 product eliminates the ambiguity inherent in mixed-diastereomer sourcing.

Procurement Purity Supply Chain

LogP and Polarity Profile Differentiation from C4-Des-Hydroxy Cyclopropylpiperidine Analogs

The C4-hydroxyl group in the target compound reduces lipophilicity compared to C4-unsubstituted cyclopropylpiperidine analogs. The calculated LogP for rac-(2S,4S)-2-cyclopropyl-4-piperidinol hydrochloride is 0.9311, with a TPSA of 32.26 Ų . In contrast, 2-cyclopropylpiperidine (CAS 1824401-42-4, free base) lacks the C4-OH and has a calculated LogP approximately 1.5-2.0 units higher (estimated ~2.5-3.0), with a TPSA of only 12.03 Ų . This polarity difference directly impacts CNS permeability predictions: the target compound's lower LogP and higher TPSA place it closer to the favorable CNS drug space (LogP 1-3, TPSA < 60-70 Ų), while providing a more balanced ADME profile than overly lipophilic C4-des-hydroxy variants that may suffer from high metabolic clearance and phospholipidosis risk.

Lipophilicity ADME CNS Penetration

Optimal Application Scenarios for rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride in Drug Discovery Programs


GPR119 Agonist Lead Optimization for Type 2 Diabetes

The (2S,4S)-cyclopropyl-piperidine scaffold is directly claimed in Merck's GPR119 agonist patent (US20150274664A1), where the cis stereochemistry and cyclopropyl constraint contribute to receptor binding and functional activity [1]. Researchers synthesizing patent-covered analogs should source CAS 1909288-12-5 as the key intermediate to ensure alignment with the exemplified stereochemistry. Using the trans diastereomer (CAS 1909287-97-3) or diastereomeric mixture (CAS 1894761-10-4) would produce compounds outside the claimed chemical space with unpredictable GPR119 pharmacology.

Muscarinic M4 Receptor Antagonist Development for Parkinson's Disease

Vanderbilt University's M4 antagonist patent (JP2020526557A) discloses cyclopropylpiperidine compounds where the secondary amine and hydroxyl substitution pattern are essential for M4 subtype selectivity [2]. The (2S,4S)-cis configured building block provides the correct spatial orientation for key hydrogen-bond interactions with the M4 orthosteric site. Programs targeting M4-selective antagonists for Parkinson's disease or dystonia benefit from this specific stereochemistry to achieve the desired selectivity profile over M1, M2, M3, and M5 subtypes [2].

HIV-1 Protease Inhibitor P2-Ligand Scaffold Hopping

The piperidine scaffold has been validated as a novel P2-ligand in cyclopropyl-containing HIV-1 protease inhibitors, where both (R)- and (S)-piperidine stereochemistry at the 2-position differentially impact enzymatic inhibitory activity [3]. rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride serves as a versatile intermediate for synthesizing and screening both enantiomeric series after chiral resolution, enabling systematic exploration of the P2 pocket's stereochemical preferences.

Fragment-Based Drug Discovery Requiring Rigid, Multifunctional Cores

With two HBD sites (NH, OH), two HBA sites, a LogP of 0.93, and a TPSA of 32.26 Ų , this compound sits within optimal fragment-like property space (MW < 200, LogP < 2, HBD ≤ 3, HBA ≤ 3). The cyclopropyl group provides conformational rigidity that reduces the entropic penalty upon target binding, while the dual functionalization (C2-cyclopropyl, C4-hydroxyl) offers two independent vectors for parallel derivatization in fragment-growing campaigns .

Quote Request

Request a Quote for rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.